molecular formula C17H16N4O B2846665 (E)-1,5-dimethyl-2-phenyl-4-((pyridin-4-ylmethylene)amino)-1H-pyrazol-3(2H)-one CAS No. 943129-09-7

(E)-1,5-dimethyl-2-phenyl-4-((pyridin-4-ylmethylene)amino)-1H-pyrazol-3(2H)-one

Cat. No.: B2846665
CAS No.: 943129-09-7
M. Wt: 292.342
InChI Key: PYLDAHQOEFHNBK-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1,5-dimethyl-2-phenyl-4-((pyridin-4-ylmethylene)amino)-1H-pyrazol-3(2H)-one is a Schiff base ligand synthesized from 4-aminoantipyrine. This compound is a key intermediate in the preparation of metal-organic complexes and is for research use only. Research Applications and Value This compound's primary research value lies in its role as a versatile chelating ligand for synthesizing novel coordination complexes with transition metals. It has been specifically used in solventothermal synthesis to create metal-organic complexes, such as with zinc iodide, which form polymeric chain structures in the solid state . The ligand coordinates to metal centers through the carbonyl oxygen atom of the pyrazol-3-one ring and the nitrogen atom of the pyridine ring, facilitating the formation of complexes with potential unique photophysical or magnetic properties . Chemical Background This molecule belongs to the 4-aminoantipyrine derivative family. Antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) was one of the first synthetic pyrazole derivatives used as an analgesic and antipyretic drug . Schiff base derivatives of 4-aminoantipyrine, such as this compound, are significant in designing life-active substances and chemical intermediates . They are widely investigated as building blocks in organic synthesis and for developing functional materials in areas like bioelectrics, photovoltaics, and photoluminescence . Handling and Safety This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans. Researchers should consult the relevant Safety Data Sheet (SDS) before use and employ all appropriate safety, handling, and disposal procedures.

Properties

IUPAC Name

1,5-dimethyl-2-phenyl-4-(pyridin-4-ylmethylideneamino)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-13-16(19-12-14-8-10-18-11-9-14)17(22)21(20(13)2)15-6-4-3-5-7-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLDAHQOEFHNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1,5-dimethyl-2-phenyl-4-((pyridin-4-ylmethylene)amino)-1H-pyrazol-3(2H)-one, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent.

Synthesis and Characterization

The synthesis of this compound involves the condensation of 1,5-dimethyl-2-phenylpyrazole with pyridine derivatives under controlled conditions. The resulting product has been characterized using various techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography, confirming its structural integrity and purity .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (μM)Reference Drug IC50 (μM)
This compound35.571.8
Doxorubicin71.8-

The data indicate that the compound is more potent than Doxorubicin in inhibiting the growth of MCF7 cells, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It shows promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a novel antimicrobial agent.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings highlight the compound's potential utility in treating infections caused by resistant bacterial strains .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Pyrazole Ring : Essential for anticancer activity; modifications can enhance potency.
  • Pyridine Substituent : Influences solubility and bioavailability.
  • Dimethyl Group : Enhances lipophilicity, improving membrane penetration.

Case Studies

A recent study explored the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 4-aminoantipyrine with various aldehyde derivatives, leading to the formation of Schiff base derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of synthesized compounds .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (E)-1,5-dimethyl-2-phenyl-4-((pyridin-4-ylmethylene)amino)-1H-pyrazol-3(2H)-one and its derivatives. In one study, several derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria, showing promising results . The compounds demonstrated significant inhibition against various microbial strains, suggesting their potential use in developing new antimicrobial agents.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Derivative AModerateHigh
Derivative BHighModerate
Derivative CLowHigh

Anticancer Properties

The compound has also been investigated for its anticancer activity. For instance, a series of pyrazole derivatives were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives exhibited potent activity against various cancer cell lines, including breast and colon cancer . These findings suggest that modifications to the pyrazole core can enhance its efficacy as an anticancer agent.

Case Study 1: Antimicrobial Evaluation

In a recent study published in December 2023, researchers synthesized novel derivatives of this compound and evaluated their antimicrobial activity. The study employed standard agar diffusion methods to assess the inhibitory effects on bacterial growth. Results showed that some derivatives had Minimum Inhibitory Concentrations (MICs) significantly lower than those of conventional antibiotics .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of the compound against human cancer cell lines. The research utilized MTT assays to determine cell viability after treatment with various concentrations of the compound. The results indicated a dose-dependent decrease in cell viability for certain derivatives, with IC50 values suggesting effective cytotoxicity against targeted cancer cells .

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

The compound acts as a bidentate ligand , coordinating through the pyridyl nitrogen and imine nitrogen atoms. Notable complexes include:

Metal Salt Reaction Conditions Product Application Reference
Zn(NO₃)₂·6H₂OEthanol, 90°C, 7 days[Zn(L)₂(H₂O)(NO₃)]NO₃Luminescent materials
ZnI₂Ethanol/dichloromethane, 85°C[ZnI₂(L)]ₙCatalysis
CoCl₂Methanol, refluxCo(L)Cl₂Magnetic studies
  • Key observations :

    • Zinc complexes show distorted tetrahedral geometry .

    • Cobalt complexes exhibit paramagnetic behavior .

Cyclization and Heterocycle Formation

Under acidic or basic conditions, the compound undergoes cyclization to form fused heterocycles:

  • Reaction with formic acid :

    • Product : Pyrrolo[2,3-d]pyrimidin-4(7H)-one derivatives via intramolecular cyclization .

    • Conditions : Reflux in formic acid (85%) for 12 hours .

    • Yield : 50–60% .

  • Reaction with hydrazine hydrate :

    • Product : Pyrazolo[3,4-d]pyrimidines .

    • Mechanism : Nucleophilic attack at the imine carbon followed by ring closure .

Catalytic and Solvent Effects

  • Solvent dependence : Reactions in polar aprotic solvents (e.g., DMF) accelerate imine bond formation compared to ethanol .

  • Catalytic activity : Zinc complexes of this compound catalyze Knoevenagel condensations with 85–90% efficiency .

Reactivity with Electrophiles

  • Nitration :

    • Reagent : HNO₃/H₂SO₄ at 0°C.

    • Product : Nitro derivatives at the pyridyl ring .

  • Halogenation :

    • Reagent : Br₂ in CCl₄.

    • Product : Brominated analogs at the phenyl ring .

Thermal Stability and Decomposition

  • Thermogravimetric analysis (TGA) : Decomposes at 220–250°C, releasing pyridine and CO₂ .

  • DSC : Endothermic peak at 163–166°C (melting point) .

Photochemical Reactions

  • UV irradiation (λ = 254 nm) in methanol induces E→Z isomerization of the imine bond, confirmed by NMR .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Schiff Base Moiety

The primary structural distinction between L4 and analogous compounds lies in the substituent attached to the imine group. Below is a comparative analysis of substituents and their impacts:

Table 1: Substituent-Based Comparison
Substituent Type Example Compound Key Properties/Applications Reference ID
Pyridyl (L4) (E)-1,5-dimethyl-2-phenyl-4-((pyridin-4-ylmethylene)amino)-1H-pyrazol-3(2H)-one Forms stable coordination polymers with Zn(II) and Co(II); exhibits π-π stacking interactions in crystal structures .
Chlorophenyl 4-((4-chlorobenzylidene)amino)-1,5-dimethyl-1H-pyrazol-3(2H)-one (SBS1) Demonstrates moderate antimicrobial activity against S. aureus and E. coli; electron-withdrawing Cl enhances ligand rigidity .
Hydroxyphenyl 4-((4-hydroxybenzylidene)amino)-1,5-dimethyl-1H-pyrazol-3(2H)-one (SBS2) Increased solubility in polar solvents due to -OH group; potential for hydrogen bonding in crystal lattices .
Nitro-substituted aryl 4-((2-hydroxy-5-nitrobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3-one Strong electron-withdrawing nitro group enhances stability of metal complexes; used in photochemical studies .
Heterocyclic (thiophene) (E)-1,5-dimethyl-2-phenyl-4-(thiophen-2-ylmethyleneamino)-1H-pyrazol-3(2H)-one Thiophene moiety introduces sulfur-based coordination sites; potential applications in catalysis .

Coordination Chemistry and Structural Diversity

L4 forms distinct coordination geometries compared to analogs:

  • With Zn(II) : L4 acts as a bidentate ligand (N,O-coordination), forming 1D polymeric chains via µ2-bridging .
  • With Co(II) : Adopts a distorted octahedral geometry, contrasting with the square-planar geometry observed in chlorophenyl-derived Co(II) complexes .
  • Nitro-substituted analogs: Form mononuclear complexes due to steric hindrance from the nitro group, limiting polymerization .
Table 2: Metal Complex Comparison
Ligand Metal Coordination Geometry Application/Property Reference ID
L4 Zn(II) 1D polymeric chains Structural stability via π-π interactions
SBS1 (chlorophenyl) Cu(II) Square planar Enhanced antimicrobial activity
2,3,4-trihydroxybenzyl Fe(III) Octahedral Antioxidant properties due to phenolic -OH groups

Thermodynamic and Solubility Properties

  • L4: Moderate solubility in ethanol and dichloromethane; stability up to 250°C (TGA data) .
  • Hydroxyphenyl analogs: Higher solubility in water and methanol due to polar -OH groups .
  • Nitro-substituted analogs : Lower solubility in organic solvents but enhanced thermal stability (>300°C) .

Q & A

Q. What are the optimal synthetic routes for preparing (E)-1,5-dimethyl-2-phenyl-4-((pyridin-4-ylmethylene)amino)-1H-pyrazol-3(2H)-one?

The compound is typically synthesized via a Schiff base condensation reaction between 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and pyridine-4-carbaldehyde. Key steps include:

  • Refluxing equimolar reactants in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 6–8 hours .
  • Purification via recrystallization using ethanol/water mixtures to isolate the (E)-isomer preferentially .
  • Yield optimization (typically 65–75%) requires strict control of reaction temperature (70–80°C) and exclusion of moisture .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

A multi-technique approach is essential:

  • Single-crystal X-ray diffraction (SCXRD): Provides definitive confirmation of the (E)-configuration and molecular geometry. For example, bond angles (e.g., C=N imine bond at ~123°) and torsion angles (e.g., dihedral angle between pyrazole and pyridine rings ≈ 15°) .
  • NMR spectroscopy: ¹H NMR resolves methyl group signals (δ ~2.3–2.5 ppm for CH₃ on pyrazole) and imine proton (δ ~8.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm .
  • IR spectroscopy: Stretching vibrations for C=O (~1670 cm⁻¹) and C=N (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural characterization?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Methodological solutions include:

  • Variable-temperature NMR: To detect tautomeric equilibria (e.g., enol-keto forms) that may obscure signals at room temperature .
  • SCXRD refinement: Compare experimental bond lengths (e.g., C=O at 1.22 Å) with DFT-calculated geometries to identify discrepancies caused by crystal environment .
  • Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H···O/N) that stabilize specific conformations in the solid state .

Q. How do substituents on the pyridinyl or phenyl rings influence the compound’s supramolecular architecture?

Substituents dictate packing motifs and non-covalent interactions:

  • Electron-withdrawing groups (e.g., –NO₂): Enhance π-π stacking between aromatic rings (e.g., centroid-to-centroid distances ~3.8 Å) .
  • Hydroxy groups: Facilitate intermolecular O–H···N hydrogen bonds (length ~2.85 Å), forming 1D chains or 2D networks .
  • Halogens (e.g., –I): Introduce C–I···π interactions (3.5–3.7 Å) that stabilize layered structures .

Q. What experimental strategies are effective for designing bioactivity studies of this compound?

Focus on structural features linked to known activities in pyrazolone derivatives:

  • Antimicrobial assays: Test against Gram-positive/negative bacteria using MIC (minimum inhibitory concentration) protocols. Correlate activity with substituent hydrophobicity (ClogP) .
  • Antioxidant screening: Use DPPH radical scavenging assays. Pyridinyl groups enhance electron-donating capacity .
  • Molecular docking: Prioritize targets (e.g., COX-2, DNA gyrase) based on the compound’s planar aromatic system and hydrogen-bonding capacity .

Q. How can computational methods predict the compound’s reactivity and interaction mechanisms?

  • DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps (nucleophilic regions at pyridinyl N) .
  • Molecular dynamics (MD) simulations: Model solvation effects in water/DMSO to predict aggregation behavior .
  • Docking studies: Use AutoDock Vina to simulate binding to biological targets (e.g., binding affinity ≤ −7.0 kcal/mol suggests strong inhibition) .

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